molecular formula C19H15ClN2O5 B3292158 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide CAS No. 876871-41-9

5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide

Cat. No. B3292158
CAS RN: 876871-41-9
M. Wt: 386.8 g/mol
InChI Key: WHVXJZIRKHIWDX-UHFFFAOYSA-N
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Description

5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide, also known as CNMC, is a synthetic compound that has been studied for its potential use in cancer treatment.

Mechanism of Action

The exact mechanism of action of 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide has been shown to have low toxicity and minimal side effects in animal studies. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

One advantage of 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide is its low toxicity, which allows for higher doses to be used in experiments without causing harm to the animals. However, 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide is not very water-soluble, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide research. One area of interest is in combination therapy, where 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide is used in conjunction with other anticancer agents to improve efficacy. Another area of interest is in developing more water-soluble forms of 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide, which would make it easier to administer in experiments. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide and its potential for use in cancer treatment.
In conclusion, 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide is a synthetic compound that has shown promising results in anticancer research. Its low toxicity and potential for combination therapy make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential limitations.

Scientific Research Applications

5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancers. In vivo studies have also shown promising results, with 5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide reducing tumor growth and improving survival rates in animal models.

properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)-N-(2-methoxyphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O5/c1-11-14(19(23)21-15-5-3-4-6-17(15)26-2)10-18(27-11)13-8-7-12(20)9-16(13)22(24)25/h3-10H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVXJZIRKHIWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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